

Technical Guide: N-Methyl-N-Decylamine

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Compound of Interest

Compound Name: N-METHYL-N-DECYLAMINE

CAS No.: 7516-82-7

Cat. No.: B1588063

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A Lipophilic Amine Scaffold for Drug Delivery & Synthesis[1]

Executive Summary

N-Methyl-N-decylamine (CAS: 7516-82-7) is a secondary aliphatic amine characterized by a medium-length hydrophobic chain (

) and a reactive methylamino headgroup.[1] In modern drug development, it serves as a critical Lipophilic Amine Scaffold.[1] Its structural duality—combining significant lipophilicity (LogP ~4. [1]8) with a nucleophilic nitrogen—makes it a primary building block for synthesizing Ionizable Cationic Lipids (used in mRNA-LNP formulations) and quaternary ammonium biocides.[1]

This guide analyzes the molecule's physicochemical profile, details a high-fidelity synthesis protocol to avoid polyalkylation, and outlines analytical workflows for purity validation.[1]

Physicochemical Profile

Precise molecular weight and isotopic distribution are prerequisite knowledge for mass spectrometry-based pharmacokinetic (PK) tracking.[1]

Molecular Weight & Formula

Property	Value	Technical Context
Chemical Formula		Secondary amine structure.[1]
Molar Mass (Average)	171.33 g/mol	Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass	171.1987 Da	CRITICAL: Use this value for High-Res MS (HRMS) extraction windows (M+H = 172.2060).[1]
CAS Number	7516-82-7	Primary identifier for the secondary amine variant.[1]

Physical Properties & Handling[1]

- State: Colorless to pale yellow liquid.[1]
- Boiling Point: ~224°C (at 760 mmHg).[1][2]
- Density: 0.803 g/mL (at 25°C).[1]
- Lipophilicity (LogP): ~4.8.[1][3]
 - Implication: The molecule is highly permeable across lipid bilayers but practically insoluble in water.[1] Reactions require non-polar solvents (DCM, THF) or biphasic systems.[1]

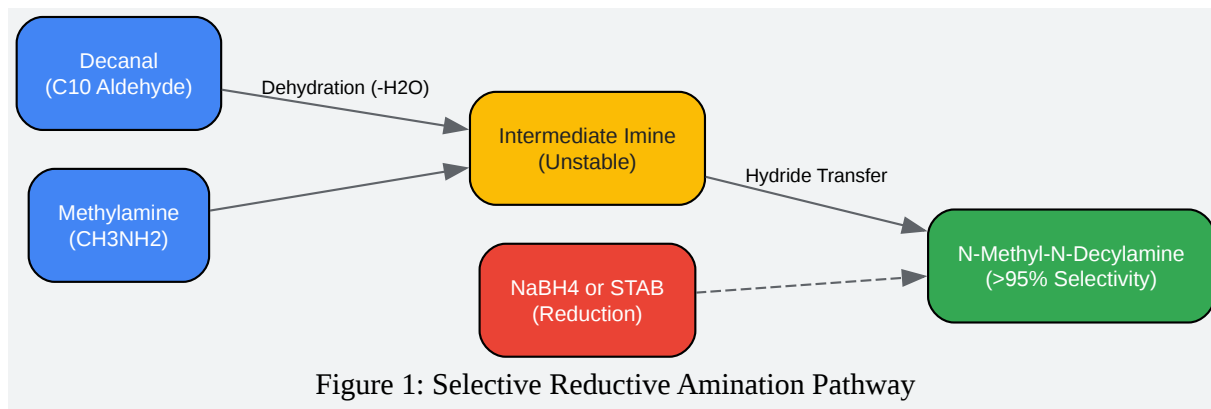
Synthesis Strategy: The "Clean" Route

Expertise & Causality: Direct alkylation of methylamine with decyl halides (

) is a common but flawed approach due to polyalkylation.[1] The reaction kinetics often favor the formation of the tertiary amine (N-decyl-N,N-dimethylamine) or quaternary salts, requiring tedious distillation to purify.[1]

Recommended Protocol: Reductive Amination To ensure high selectivity for the secondary amine, we utilize the reductive amination of decanal with methylamine.[1] This method proceeds via an imine intermediate, which is selectively reduced.[1][4]

Reaction Logic (Graphviz)[1]



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Step-by-Step Protocol

- Reagents: Decanal (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).
- Procedure:
 - Imine Formation: Dissolve decanal in anhydrous DCE under atmosphere. Add Methylamine solution dropwise at 0°C. Stir for 30 mins to allow imine formation.
 - Reduction: Add STAB in portions. The use of STAB (mild reductant) prevents the reduction of the aldehyde functionality before imine formation.[1]
 - Quench: Quench with saturated .
 - Extraction: Extract with DCM (). Wash organic layer with brine.[1]
 - Purification: Dry over

. Concentrate. If purity <95% by GC, distill under reduced pressure.

Applications in Drug Development

The specific value of **N-methyl-N-decylamine** lies in its role as a tunable hydrophobic tail.[1]

Precursor for Ionizable Lipids (LNP Chemistry)

In mRNA vaccine development, ionizable lipids are synthesized by conjugating amine tails to headgroups.[1] **N-Methyl-N-decylamine** provides a

tail with a tertiary amine-forming capability.[1]

- Mechanism: The secondary amine reacts with epoxides or acrylates to form tertiary amines with specific pKa values (6.0–7.0), allowing the LNP to be neutral in blood (pH 7.[1]4) but charged in the endosome (pH 5.[1]5) for payload release.

Quaternary Ammonium Biocides

Alkylation of **N-methyl-N-decylamine** with benzyl chloride yields Benzalkonium-type surfactants, used as preservatives in ophthalmic or nasal formulations.[1]

Application Workflow (Graphviz)

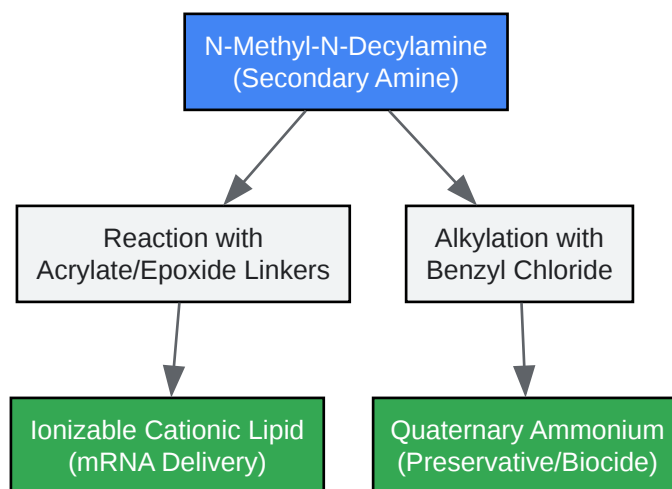


Figure 2: Downstream Pharmaceutical Applications

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Analytical Protocols

Trustworthiness in data requires self-validating analytical methods.[1]

GC-MS Quantification (Purity & Identity)

Because the molecule is volatile and lacks strong UV chromophores, HPLC-UV is suboptimal.

[1] GC-MS is the gold standard.[1]

- Column: DB-5ms or equivalent non-polar capillary column.[1]
- Inlet Temp: 250°C.
- Gradient: 60°C (hold 2 min)
300°C at 15°C/min.
- Detection: EI Source (70 eV).[1] Look for molecular ion
and base peak at
(
fragment), characteristic of
-methyl amines.[1]
- Internal Standard: Use Dodecane or N-Methyl-d3-N-decylamine (if available) to normalize injection variability.[1]

NMR Validation ()

- NMR:
 - 2.45 ppm (s, 3H,
) : Singlet confirms mono-methylation.[1]
 - 2.55 ppm (t, 2H,
) : Triplet confirms attachment to the decyl chain.[1]

- 0.88 ppm (t, 3H, terminal
).[1]
- Interpretation: The integration ratio of the N-methyl singlet (3H) to the N-methylene triplet (2H) must be exactly 1.5:1. Deviation implies contamination with primary amine or tertiary amine.[1]

Safety & Handling

- Hazard Class: Corrosive (Skin Corr.[1] 1B).
- PPE: Nitrile gloves (breakthrough time >30 min), face shield, and fume hood are mandatory.
[1]
- Storage: Store under Argon/Nitrogen. Secondary amines can absorb from air to form carbamates, altering stoichiometry.[1]

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